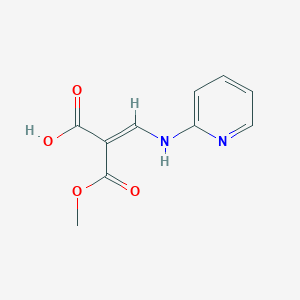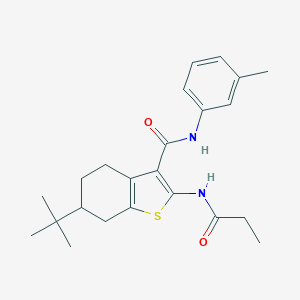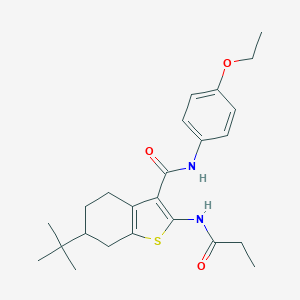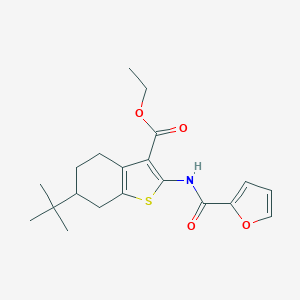
2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid, also known as MPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPA is a derivative of pyridine and acrylic acid, and its chemical structure has been shown to possess unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and division. This leads to the suppression of cancer cell proliferation and ultimately, cell death.
Biochemical and Physiological Effects
In addition to its potential anticancer properties, 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has also been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid can inhibit the activity of certain enzymes that are involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid in laboratory experiments is its reproducibility. The synthesis method for 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is well-established and has been shown to yield consistent results. However, one limitation of using 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is its potential toxicity. Care must be taken when handling 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid, as it can be harmful if ingested or inhaled.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid. One area of interest is its use as a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid and its potential applications in cancer treatment. The development of new synthesis methods for 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid may also be an area of future research, as this could lead to the production of more efficient and cost-effective methods for its synthesis.
Conclusion
In conclusion, 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and ability to inhibit the growth of cancer cells make it a promising candidate for further investigation. While there are some limitations to its use in laboratory experiments, the potential benefits of continued research on 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid are significant.
Synthesemethoden
The synthesis of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The resulting product is then hydrolyzed to yield 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid. This method has been shown to be efficient and reproducible, making it a popular choice for the synthesis of 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid in laboratory settings.
Wissenschaftliche Forschungsanwendungen
2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received particular attention is its use as an anticancer agent. Studies have shown that 2-(Methoxycarbonyl)-3-(2-pyridinylamino)acrylic acid has the ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
(Z)-2-methoxycarbonyl-3-(pyridin-2-ylamino)prop-2-enoic acid |
InChI |
InChI=1S/C10H10N2O4/c1-16-10(15)7(9(13)14)6-12-8-4-2-3-5-11-8/h2-6H,1H3,(H,11,12)(H,13,14)/b7-6- |
InChI-Schlüssel |
VGHBHLNKKWCIFU-SREVYHEPSA-N |
Isomerische SMILES |
COC(=O)/C(=C\NC1=CC=CC=N1)/C(=O)O |
SMILES |
COC(=O)C(=CNC1=CC=CC=N1)C(=O)O |
Kanonische SMILES |
COC(=O)C(=CNC1=CC=CC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)
